3,5-bis(3-methoxyphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3-methoxyphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-methoxyphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with hydrazine to form the pyrazole ring, followed by further functionalization to introduce the methoxy and methyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-methoxyphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3,5-bis(3-methoxyphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-bis(3-methoxyphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-methoxyphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole
- 3,5-bis(3-methoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole
- 3,5-bis(3-methoxyphenyl)-4-methyl-1-(2-ethylbenzyl)-1H-pyrazole
Uniqueness
3,5-bis(3-methoxyphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C26H26N2O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3,5-bis(3-methoxyphenyl)-4-methyl-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C26H26N2O2/c1-18-9-5-6-10-22(18)17-28-26(21-12-8-14-24(16-21)30-4)19(2)25(27-28)20-11-7-13-23(15-20)29-3/h5-16H,17H2,1-4H3 |
InChI Key |
KVLTWBLAWJGOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC(=CC=C3)OC)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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